四乙基锡

描述

Synthesis Analysis

The synthesis of tetraethyltin involves complex chemical procedures, often requiring specific reactants and conditions to achieve desired outcomes. For example, studies have explored the synthesis of various aryltin compounds, including tetra-aryltin compounds, showcasing the intricate methods and reactants used in these processes (Wharf & Simard, 1997).

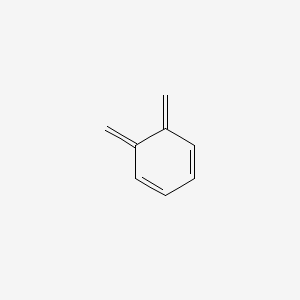

Molecular Structure Analysis

Molecular structure analysis of tetraethyltin and similar compounds is crucial for understanding their reactivity and properties. Electron diffraction investigations, for instance, have shed light on the molecular structure of tetramethyltin, providing valuable insights into the bond lengths and angles that define the compound's geometry (Nagashima, Fujii, & Kimura, 1973).

Chemical Reactions and Properties

Tetraethyltin participates in various chemical reactions, forming complex structures with unique properties. For example, the formation of macrocyclic tetramers from tri-n-butyltin carboxylates showcases the compound's ability to engage in complex reactions resulting in structures with distinct geometries and coordination modes (Gielen et al., 1994).

Physical Properties Analysis

The physical properties of tetraethyltin, such as melting and boiling points, density, and solubility, are influenced by its molecular structure. Studies like those on the crystal structure of tetraphenyltin provide detailed information on the compound's solid-state structure, contributing to a deeper understanding of its physical properties (Chieh & Trotter, 1970).

Chemical Properties Analysis

The chemical properties of tetraethyltin, including reactivity with various substances and stability under different conditions, are essential for its application in chemical synthesis. The study of unsymmetrical tetraorganotin compounds, for example, highlights the diverse reactivity and potential applications of tetraethyltin derivatives in organometallic chemistry (Marr, Rosales, & Wardell, 1988).

科学研究应用

高容量锂离子电池

四乙基锡被用于氧化锡的原子层沉积 (ALD) 以在硅和不锈钢等基板上创建薄膜 。这些氧化锡薄膜对于开发高容量锂离子电池至关重要,作为负极,它们提供出色的循环性能和电化学性能。 该过程涉及各种共反应物,并研究薄膜生长速率以优化条件以获得最佳电池性能 .

有机锡化合物分析

在环境和食品安全方面,四乙基锡在有机锡化合物分析中发挥作用。它用于保留时间锁定 (RTL) 气相色谱/质谱 (GC/MS) 方法,用于分析衍生的有机锡化合物。 这对检测消费品和环境样品中的有机锡污染至关重要 .

半导体掺杂

四乙基锡用作 GaAs 和 AlGaAs 合金等半导体生产中的 N 型掺杂剂来源。 它用于金属有机化学气相沉积 (MOCVD) 中异质结构的生长,异质结构是激光器和布拉格反射器中的重要组成部分 .

聚氨酯形成

在聚合物化学领域,四乙基锡用作聚氨酯形成过程中的催化剂。此过程对于生产各种材料至关重要,从轻质流体泡沫到坚硬的高强度结构材料。 聚氨酯的多功能性使其适合各种应用,包括绝缘、涂料和弹性体 .

防污漆

四乙基锡化合物历史上一直用于防污漆中,以防止水生生物在船体上积聚。 尽管由于环境问题,某些有机锡化合物(如三丁基锡)的使用已被限制,但四乙基锡在此应用中的作用突出了其作为杀生物剂的有效性 .

工业催化

四乙基锡用于工业催化过程。它作为酯和聚酯形成过程中的催化剂,这些酯和聚酯是生产各种消费品的根本。 其独特的性质使其成为化学工业中宝贵的组成部分 .

环境物种分析

该化合物在环境物种分析中起着重要作用,环境物种分析涉及识别和量化环境中元素的不同化学形式。 四乙基锡用于衍生化极性较低的有机锡化合物,使其适合通过 GC/MS 等技术进行分析 .

材料稳定

四乙基锡在聚氯乙烯 (PVC) 等材料的制造中用作稳定剂。 它有助于提高 PVC 的热稳定性和光稳定性,PVC 广泛用于建筑、包装和消费品 .

安全和危害

Tetraethyltin has a high toxic hazard rating for oral, intravenous, intraperitoneal administration . It causes swelling of the brain and spinal cord . It has been reported to cause bradycardia, hypertension, nausea, vomiting, irritation of upper and lower respiratory systems, abrupt variation in sinus rhythm, and short term memory loss . At higher levels, it has been reported to cause damage to brain cells in the limbic system .

作用机制

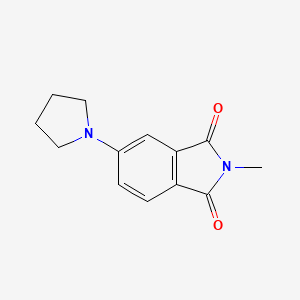

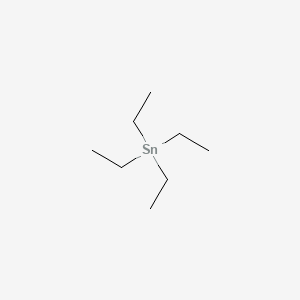

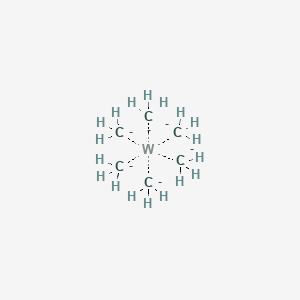

Tetraethyltin, also known as Tetraethylstannane, is a chemical compound with the formula (CH3CH2)4Sn . It is an important example of an organotin compound, often abbreviated as TET . This article will explore the mechanism of action of Tetraethyltin, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may interact with various biological targets.

Mode of Action

It is known that tetraethyltin can be obtained by reacting ethylmagnesium bromide with tin(iv) chloride . The same reaction can be used to obtain tetra-n-propyltin and tetra-n-butyltin .

Biochemical Pathways

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may affect various biochemical pathways.

Pharmacokinetics

It is known that tetraethyltin is a colourless flammable liquid, soluble in diethyl ether and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may have various molecular and cellular effects.

Action Environment

It is known that tetraethyltin is a colourless flammable liquid , and its physical and chemical properties may be influenced by environmental factors such as temperature and pressure.

生化分析

Cellular Effects

Tetraethyltin has profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, tetraethyltin exposure has been shown to cause bradycardia, hypertension, and damage to brain cells in the limbic system . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cell signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetraethyltin can change over time due to its stability, degradation, and long-term impact on cellular function. Tetraethyltin is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of more toxic compounds such as triethyltin . Long-term exposure to tetraethyltin in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of tetraethyltin vary with different dosages in animal models. At low doses, tetraethyltin may cause mild biochemical changes, while at higher doses, it can lead to significant toxic effects. For instance, high doses of tetraethyltin have been reported to cause severe damage to brain cells, leading to neurological symptoms such as memory loss and cognitive impairment . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Tetraethyltin is involved in various metabolic pathways, including its conversion to more toxic compounds such as triethyltin. This conversion is mediated by enzymes such as cytochrome P450, which catalyzes the oxidation of tetraethyltin to triethyltin . The presence of tetraethyltin can also affect metabolic flux and metabolite levels, leading to altered biochemical reactions and cellular functions.

Transport and Distribution

Within cells and tissues, tetraethyltin is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. The distribution of tetraethyltin within the body is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

Tetraethyltin’s subcellular localization is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, tetraethyltin may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . These interactions can lead to localized biochemical effects and contribute to the overall impact of tetraethyltin on cellular function.

属性

IUPAC Name |

tetraethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWNQEOPUOCKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Sn | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022073 | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid. | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.2 [mmHg], 1.2 mm Hg @ 20 °C | |

| Record name | Tetraethyl tin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

597-64-8 | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31RE6NA75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170 °F (EPA, 1998), -112 °C, -170 °F | |

| Record name | TETRAETHYLTIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL TIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6398 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL TIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/888 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tetraethyltin has a molecular formula of (C2H5)4Sn and a molecular weight of 234.96 g/mol. []

A: Infrared and Raman spectroscopic data are available for Tetraethyltin, providing information about its molecular vibrations and structure. Studies have analyzed its spectra in comparison to other Tetraalkyltin compounds, like Tetramethyltin, to understand the influence of alkyl groups on the vibrational modes. []

A: Tetraethyltin undergoes an electrophilic substitution reaction (SE2) with mercury(II) chloride, resulting in the formation of ethylmercury chloride and triethyltin chloride. This reaction has been extensively studied in various solvents, including methanol, t-butyl alcohol, acetonitrile, and mixtures thereof. [, , , , , , , ]

A: Research suggests that the substitution reaction predominantly follows an SE2(open) mechanism, characterized by the direct attack of the electrophilic mercury(II) species on the Tetraethyltin molecule. This conclusion is supported by observations such as positive kinetic salt effects, increasing rate constants with increasing solvent polarity, and the influence of steric hindrance on the reaction rate. [, , , ]

A: The reaction rate generally increases with increasing solvent polarity. This is attributed to the stabilization of the polar transition state in more polar solvents. For instance, the reaction with mercury(II) chloride is faster in methanol than in t-butyl alcohol. Additionally, the enthalpy and entropy of the transition state are influenced by the solvent composition, impacting the reaction rate. [, , , , ]

A: The reactivity of mercury(II) carboxylates towards Tetraethyltin depends on the electron-withdrawing or electron-donating nature of the carboxylate group. Carboxylates with electron-withdrawing groups generally exhibit higher reactivity due to the enhanced electrophilicity of the mercury(II) center. [, ]

A: Tetraethyltin is used as a precursor for the deposition of tin dioxide (SnO2) thin films in various applications. These films are utilized in gas sensors, solar cells, transparent conductive coatings, and as catalysts. Tetraethyltin allows for precise control over film thickness and properties through techniques like atomic layer deposition (ALD). [, , , , ]

A: Yes, Tetraethyltin serves as an n-type dopant in the growth of semiconductors like indium phosphide (InP) and indium gallium arsenide (InGaAs) using techniques like metalorganic chemical vapor deposition (MOCVD). It allows for achieving high doping concentrations while maintaining good electrical properties. [, , ]

A: Research indicates that Tetraethyltin is metabolized in mammals, primarily in the liver, by the cytochrome P450 enzyme system. This metabolic process leads to the formation of triethyltin and other metabolites, which are responsible for the compound's toxicity. []

A: Tetraethyltin is a potent neurotoxin that primarily affects the central nervous system. Exposure to Tetraethyltin can lead to severe neurological damage, including edema in the white matter of the brain. The compound disrupts cellular respiration and causes mitochondrial damage, leading to cell death. []

A: Tetraethyltin, previously used as an antifouling agent in marine paints, is highly toxic to aquatic organisms. Its release into the environment has led to significant contamination of water bodies, posing risks to marine life and ecosystems. []

A: Several analytical techniques are employed for the detection and quantification of Tetraethyltin. These include gas chromatography coupled with various detectors like flame ionization detection (GC-FID), laser-enhanced ionization (GC-LEI), laser-induced atomic fluorescence (GC-LIAF), and mass spectrometry (GC-MS). These techniques allow for sensitive and selective determination of Tetraethyltin in environmental and biological samples. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

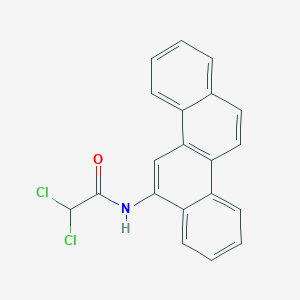

![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)